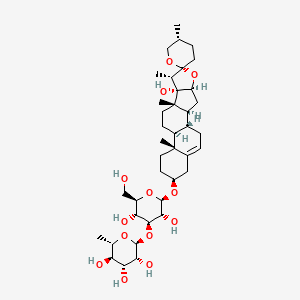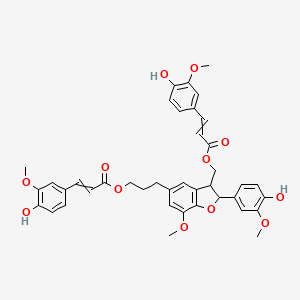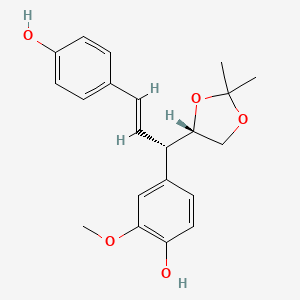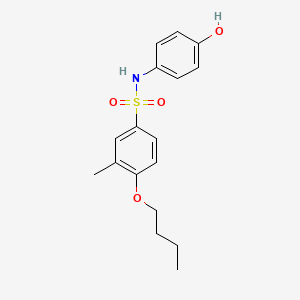
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide, also known as BHMS, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in different biochemical and physiological studies.
Mecanismo De Acción
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide exerts its anti-inflammatory and anticancer effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. The compound binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation. 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide also induces apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has been shown to have various biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha. 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has also been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, the compound's low bioavailability and potential toxicity at high concentrations limit its use in in vivo studies. Additionally, 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide's specificity for COX-2 may limit its use in studies that require the inhibition of other enzymes involved in inflammation.
Direcciones Futuras
There are several future directions for 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide research. One potential area of study is the compound's use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has been shown to reduce the levels of amyloid-beta, which is a protein that accumulates in the brains of Alzheimer's patients. Another potential area of study is the use of 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide in combination with other compounds to enhance its therapeutic effects. For example, 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has been shown to enhance the anticancer effects of cisplatin, a commonly used chemotherapy drug.
Métodos De Síntesis
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide can be synthesized using different methods; however, the most common approach involves the reaction of 4-butoxy-3-methylbenzenesulfonyl chloride with 4-hydroxyaniline. This reaction leads to the formation of 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide, which can be purified using different techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has been used in various scientific studies due to its potential therapeutic applications. One of the most significant areas of research has been the compound's anti-inflammatory properties. Studies have shown that 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in inflammation. 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-3-4-11-22-17-10-9-16(12-13(17)2)23(20,21)18-14-5-7-15(19)8-6-14/h5-10,12,18-19H,3-4,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOISALIXQPJSDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


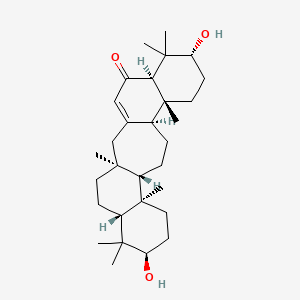



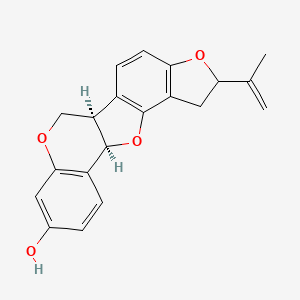
![(1S,4aR,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(E)-3-oxobut-1-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B602794.png)
![1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol](/img/structure/B602798.png)

